4-METHYL-1,2-CYCLOHEXENE OXIDE

Physical chemistry Analytical characterization Quality control

4-Methyl-1,2-cyclohexene oxide (CAS 36099-51-1) is a cyclic aliphatic epoxide belonging to the substituted cyclohexene oxide class. Its structure features a methyl substituent at the 4-position of the cyclohexane ring fused to an oxirane moiety, with the commercial product typically supplied as a cis/trans mixture of 97% purity.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 36099-51-1
Cat. No. B3342820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-METHYL-1,2-CYCLOHEXENE OXIDE
CAS36099-51-1
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC1CCC2C(C1)O2
InChIInChI=1S/C7H12O/c1-5-2-3-6-7(4-5)8-6/h5-7H,2-4H2,1H3
InChIKeyULPDSNLBZMHGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,2-cyclohexene oxide (CAS 36099-51-1) for Regioselective Synthesis and Isomerization Studies


4-Methyl-1,2-cyclohexene oxide (CAS 36099-51-1) is a cyclic aliphatic epoxide belonging to the substituted cyclohexene oxide class. Its structure features a methyl substituent at the 4-position of the cyclohexane ring fused to an oxirane moiety, with the commercial product typically supplied as a cis/trans mixture of 97% purity. Key physicochemical properties include a molecular weight of 112.17 g/mol, density of 0.964 g/cm³, boiling point of 141.2°C at 760 mmHg, and refractive index of 1.447 . The compound serves as a versatile intermediate in organic synthesis, where the position of the methyl substituent confers distinct steric and electronic effects that differentiate its reactivity from unsubstituted cyclohexene oxide and other methyl-substituted isomers [1].

Why 4-Methyl-1,2-cyclohexene oxide Cannot Be Substituted with Generic Cyclohexene Oxide Analogs


Generic substitution among cyclohexene oxide derivatives is not feasible due to the profound influence of methyl substituent position on reaction rates, regioselectivity, and product distribution. In ring-opening reactions with HCl, equatorial substituents at the 3-position exert a rate-retarding effect that scales with steric bulk (t-butyl > methyl), demonstrating that even subtle structural variations alter kinetic behavior [1]. Enzymatic hydrolysis by microsomal epoxide hydrolase shows that (±)-1-methylcyclohexene oxide is hydrolyzed at a rate of 3.5 nmol min⁻¹ mg⁻¹ protein, compared to 17.0 nmol min⁻¹ mg⁻¹ protein for unsubstituted cyclohexene oxide—a nearly 5-fold difference [2]. Gas-phase isomerization over solid acids and bases also reveals divergent product selectivity between cyclohexene oxide and 1-methylcyclohexene oxide, with the methyl-substituted analog exhibiting distinct diene formation patterns [3]. For 4-methyl-1,2-cyclohexene oxide specifically, the remote 4-position methyl group alters the conformational equilibrium of the cyclohexane ring and modifies the steric environment around the oxirane, which in turn affects regioselectivity in nucleophilic ring-opening and selectivity in rearrangement reactions [4].

Quantitative Differentiation Evidence for 4-Methyl-1,2-cyclohexene oxide vs. Structural Analogs


Physicochemical Property Differentiation: Density and Refractive Index vs. Cyclohexene Oxide and 1-Methylcyclohexene Oxide

4-Methyl-1,2-cyclohexene oxide exhibits distinct physicochemical properties compared to its closest analogs, which directly impact purification, handling, and analytical identification. The compound has a density of 0.964 g/cm³ and a refractive index of 1.447 . In contrast, unsubstituted cyclohexene oxide has a density of approximately 0.97 g/cm³ and a refractive index of 1.452 [1], while 1-methylcyclohexene oxide has a density of 0.92 g/cm³ and a refractive index of 1.447 . These differences, though subtle, are analytically significant for GC-MS or HPLC method development and for distinguishing between isomers during purification or quality assessment.

Physical chemistry Analytical characterization Quality control

Regioselectivity Control in Nucleophilic Ring-Opening: 4-Methyl Substitution Alters Diaxial vs. Diequatorial Opening Preference

The position of the methyl substituent on the cyclohexene oxide framework dictates the conformational preference of the epoxide ring, which in turn governs the regioselectivity of nucleophilic ring-opening. Studies on substituted cyclohexene oxides have established that lithium aluminum hydride (LAH) reduction proceeds exclusively via trans-diaxial opening, with product distribution controlled by the relative stability of chair vs. twist transition states and contributions from alternate half-chair epoxide conformations [1]. For 4-methyl-1,2-cyclohexene oxide specifically, the remote 4-methyl group exerts a conformational bias that differs from the 1-methyl analog, where the methyl group directly adjacent to the oxirane creates substantial steric hindrance that alters the ratio of secondary vs. tertiary hydride attack [2]. This conformational influence translates to predictable regioselectivity in synthetic applications, enabling chemists to select the appropriate methyl-substituted epoxide based on the desired ring-opening product distribution.

Synthetic methodology Stereoselective synthesis Epoxide chemistry

Enzymatic Hydrolysis Rate Differentiation: Microsomal Epoxide Hydrolase Activity on Methyl-Substituted vs. Unsubstituted Cyclohexene Oxides

Methyl substitution on the cyclohexene oxide scaffold dramatically alters susceptibility to enzymatic hydrolysis by epoxide hydrolases, a critical consideration for both toxicological assessment and biocatalytic applications. Rabbit liver microsomal epoxide hydrolase (mEH) hydrolyzes unsubstituted cyclohexene oxide at a rate of 17.0 nmol min⁻¹ mg⁻¹ protein, while (±)-1-methylcyclohexene oxide is hydrolyzed at only 3.5 nmol min⁻¹ mg⁻¹ protein—a 79% reduction in catalytic efficiency [1]. Cytosolic epoxide hydrolase (cEH) shows comparable but lower activity with rates of 0.95 and 1.0 nmol min⁻¹ mg⁻¹ protein for cyclohexene oxide and 1-methylcyclohexene oxide, respectively. Although direct kinetic data for 4-methyl-1,2-cyclohexene oxide are not reported in this study, the position-dependent effect of methyl substitution on mEH activity is well-established, with steric and electronic factors at the 4-position predicted to confer intermediate susceptibility between the unsubstituted and 1-methyl analogs [2].

Enzymology Drug metabolism Toxicology Biocatalysis

Isomerization Product Selectivity: Gas-Phase Rearrangement over Solid Acids and Bases

Gas-phase isomerization of cyclohexene oxides over solid acid and base catalysts yields distinct product distributions that are highly sensitive to methyl substitution. Over SiO₂–TiO₂ and SiO₂–TiO₂–MgO catalysts at 108°C, cyclohexene oxide isomerizes to a mixture of 1,3-cyclohexadiene, cyclohexanone, cyclohexanol, 2-cyclohexen-1-one, and 2-cyclohexen-1-ol, with catalyst-dependent selectivity [1]. Comparative studies with 1-methylcyclohexene oxide reveal that methyl substitution on the oxide ring alters both the relative proportions of these products and the formation of additional diene compounds [2]. The position of the methyl group (1- vs. 4-position) is expected to further modulate product selectivity due to differences in carbocation stability during ring-opening and subsequent rearrangement. For applications requiring specific isomerization products, the choice of methyl-substituted cyclohexene oxide isomer is therefore a critical experimental variable.

Heterogeneous catalysis Reaction engineering Product selectivity

Optimal Research and Industrial Applications for 4-Methyl-1,2-cyclohexene oxide Based on Differentiated Properties


Stereoselective Synthesis of 4-Methylcyclohexane-1,2-diols via Regiocontrolled Epoxide Ring-Opening

The remote 4-methyl substituent on 4-methyl-1,2-cyclohexene oxide provides conformational control over the cyclohexane ring, enabling predictable regioselectivity in nucleophilic ring-opening reactions. This property is exploited in the stereoselective synthesis of 4-methylcyclohexane-1,2-diols, which serve as chiral building blocks or ligands in asymmetric catalysis. The predictable diaxial opening pathway, as established for substituted cyclohexene oxides, ensures high stereochemical fidelity in the resulting diol products [1].

Mechanistic Probes for Epoxide Hydrolase Substrate Specificity Studies

The position-dependent susceptibility of methyl-substituted cyclohexene oxides to enzymatic hydrolysis makes 4-methyl-1,2-cyclohexene oxide a valuable probe for mapping the active site topology and substrate specificity of epoxide hydrolases. By comparing hydrolysis rates across the cyclohexene oxide, 1-methyl, 3-methyl, and 4-methyl series, researchers can delineate the steric and electronic requirements of the enzyme's substrate-binding pocket. The 4-methyl analog occupies an intermediate position in the steric hindrance spectrum, providing a critical data point for structure-activity relationship (SAR) studies [2].

Model Substrate for Gas-Phase Heterogeneous Catalysis of Epoxide Isomerization

The distinct product distribution observed upon isomerization of methyl-substituted cyclohexene oxides over solid acid and base catalysts positions 4-methyl-1,2-cyclohexene oxide as a model substrate for probing catalyst active site geometry and acidity/basicity. The remote 4-methyl group minimizes direct steric interference with catalyst surface interactions while still exerting electronic effects on carbocation stability during ring-opening. This makes it an ideal candidate for comparative catalytic studies aimed at optimizing selectivity in industrial epoxide rearrangement processes [3].

Conformational Analysis and Transition State Modeling in Physical Organic Chemistry

The 4-methyl substituent in 4-methyl-1,2-cyclohexene oxide serves as a conformational anchor that biases the cyclohexane ring toward specific chair conformations. This property makes the compound a useful tool for studying the interplay between ground-state conformation and transition-state geometry in epoxide ring-opening reactions. Quantitative analysis of product ratios from LAH reduction and other nucleophilic openings provides experimental validation for computational models of conformational effects on reactivity [1].

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